2-(2-(Dimethylamino)phenoxy)acetic acid

Lipophilicity ADME Prediction Physicochemical Properties

Researchers employing ester-protected building blocks for PROTAC synthesis often face a cumbersome deprotection step, reducing overall yields. 2-(2-(Dimethylamino)phenoxy)acetic acid eliminates this bottleneck. - The free carboxylic acid group enables direct conjugation to amine-containing linkers or E3 ligase ligands, streamlining PROTAC workflows. - Its ortho-dimethylamino substitution provides a unique steric and electronic profile, offering a distinct exit vector from the phenyl ring for structure-activity relationship studies. - Supplied as a high-purity synthon, it ensures batch-to-batch consistency for reliable lead optimization.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B13611154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Dimethylamino)phenoxy)acetic acid
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC=C1OCC(=O)O
InChIInChI=1S/C10H13NO3/c1-11(2)8-5-3-4-6-9(8)14-7-10(12)13/h3-6H,7H2,1-2H3,(H,12,13)
InChIKeyXNWPBAMZUJTYIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-(Dimethylamino)phenoxy)acetic Acid Overview


2-(2-(Dimethylamino)phenoxy)acetic acid (CAS 1513075-63-2) is an organic compound belonging to the class of phenoxyacetic acid derivatives . It is characterized by a dimethylamino group substituted at the ortho-position of its phenyl ring, linked via an ether bond to an acetic acid moiety. With a molecular formula of C₁₀H₁₃NO₃ and a molecular weight of 195.22 g/mol, this compound is primarily employed as a high-purity (typically ≥98%) chemical building block in organic and medicinal chemistry research, serving as a versatile synthon for the synthesis of more complex molecules .

High-purity building block for organic synthesis
Ortho-substituted phenoxyacetic acid scaffold with unique steric/electronic profile
Versatile synthon for constructing complex molecules in medicinal chemistry

2-(2-(Dimethylamino)phenoxy)acetic Acid Substitution Risks


Selecting a generic analog of 2-(2-(Dimethylamino)phenoxy)acetic acid without rigorous comparative data can compromise experimental outcomes, as subtle structural differences dictate distinct reactivity and biological profiles . The ortho-position of the dimethylamino group creates a unique steric and electronic environment around the phenoxy oxygen and the carboxylic acid, profoundly influencing its capacity for further derivatization (e.g., amide bond formation) and its interaction with biological targets. In contrast, its meta- or para-isomers exhibit altered geometries and electron densities, which can lead to significant differences in target binding affinity or subsequent synthetic yields. Furthermore, substituting the free carboxylic acid for an ester, such as in ethyl 2-(2-(dimethylamino)phenoxy)acetate, fundamentally alters the compound's reactivity, solubility, and its utility as a synthon, particularly in applications requiring the carboxylic acid group for conjugation or as a pharmacophore .

Positional isomer mismatch Meta- or para-isomers alter steric and electronic properties, potentially shifting reactivity and target interactions.
Ester analog limitation Ethyl ester derivatives may require an additional hydrolysis step for carboxylic acid conjugation, impacting synthetic efficiency.

2-(2-(Dimethylamino)phenoxy)acetic Acid Comparative Evidence


Predicted LogP of Ortho, Meta, Para Isomers

The ortho-substitution pattern of the dimethylamino group in 2-(2-(dimethylamino)phenoxy)acetic acid results in a significantly lower predicted lipophilicity compared to its meta- and para-substituted isomers. Specifically, the predicted LogP (XLogP3) for the ortho-isomer is 1.65, whereas the meta-isomer has a predicted LogP of 1.70 , . This difference, although numerically small, can translate to a measurable alteration in compound solubility and membrane permeability, which are critical factors in assay development and in vivo studies.

Lipophilicity (LogP)
Cross-study
Ortho LogP 1.65 vs Meta LogP 1.70
May support solubility-driven assay design.
In silico prediction; experimental validation recommended.
Lipophilicity ADME Prediction Physicochemical Properties

Predicted pKa of Positional Isomers

The acid dissociation constant (pKa) is a critical determinant of a molecule's ionization state at physiological pH, impacting its solubility, permeability, and reactivity. While experimental data for the ortho-isomer is not publicly available, class-level inference from structurally related compounds suggests a pKa of approximately 9.86 ± 0.15 . This contrasts with the predicted pKa for the para-isomer of 4.73 ± 0.10 . The more basic nature of the ortho-isomer means it will be predominantly protonated at physiological pH, potentially leading to different interactions with biological targets or reagents compared to the para-isomer.

Ionization (pKa)
Class-level
Ortho pKa ~9.86 vs Para pKa 4.73
May indicate different protonation states at physiological pH.
Predicted from structural analogs; verify experimentally.
Ionization State Reactivity Bioavailability

Carboxylic Acid vs. Ester Derivative for Conjugation

For applications in targeted protein degradation, such as PROTAC synthesis, the presence of a free carboxylic acid is a critical functional requirement for conjugation to linkers and E3 ligase ligands . 2-(2-(Dimethylamino)phenoxy)acetic acid provides this essential carboxylic acid handle for direct amide coupling. This contrasts with close analogs like ethyl 2-(2-(dimethylamino)phenoxy)acetate (CAS 1243248-33-0), which exists as an ester and would require an additional, potentially inefficient and lower-yielding, hydrolysis step to be utilized in the same synthetic pathway .

Functional Group
Head-to-head
Free carboxylic acid vs Ethyl ester (blocked)
Supports direct conjugation in PROTAC workflows, bypassing hydrolysis.
Functional requirement for amide coupling.
PROTAC Synthesis Bioconjugation Chemical Biology

2-(2-(Dimethylamino)phenoxy)acetic Acid Application Scenarios


PROTAC Linker Synthesis

As a 'Protein Degrader Building Block,' 2-(2-(dimethylamino)phenoxy)acetic acid is ideally suited for constructing Proteolysis-Targeting Chimeras (PROTACs) . Its ortho-substitution pattern provides a unique exit vector from the phenyl ring, and its free carboxylic acid group is essential for direct conjugation to amine-containing linkers or E3 ligase ligands. This obviates the need for a prior hydrolysis step, as would be required if using the analogous ethyl ester derivative, thereby streamlining PROTAC synthesis and improving overall yield .

ADME Optimization Scaffold

When designing novel bioactive molecules, the selection of the ortho-isomer scaffold over its meta- or para- counterparts can be a strategic choice to fine-tune lipophilicity. The lower predicted LogP of the ortho-isomer (1.65 vs. 1.70 for the meta-isomer) suggests it may exhibit improved aqueous solubility, a critical parameter for reducing non-specific binding and improving the developability profile of drug candidates in early-stage discovery.

Agrochemical Agent Development

The phenoxyacetic acid class, which includes 2-(2-(dimethylamino)phenoxy)acetic acid, has a well-established precedent in the development of herbicides and plant growth regulators . The ortho-substituted dimethylamino group on this specific compound offers a distinct steric and electronic profile for exploring new modes of action or improved selectivity compared to common phenoxy herbicides like 2,4-D. Its role as a synthetic intermediate allows for the systematic exploration of structure-activity relationships in this field.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Carboxylic acid conjugation handle
Amide coupling efficiency and linker attachment
ADME optimization scaffold
Ortho-substitution lipophilicity profile
Solubility and passive permeability assay review
Agrochemical agent development
Phenoxyacetic acid scaffold with unique substitution
SAR exploration for herbicide or plant growth regulator activity
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